![molecular formula C17H23FN2O B5680680 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol (DFMQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and is known for its unique chemical properties.
作用机制
The mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In addition, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
实验室实验的优点和局限性
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol. One area of research is the investigation of its potential use as a fluorescent probe for imaging purposes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies. Another area of research is the investigation of its potential use in the treatment of cancer. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation, making it a potential candidate for use in cancer therapy. Finally, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol needs to be further elucidated to fully understand its biological effects and potential applications.
合成方法
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol can be synthesized by reacting 2-methyl-4-hydroxyquinoline with dipropylamine and formaldehyde in the presence of a catalyst. The reaction yields 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol as a yellow solid, which can be purified by recrystallization. The synthesis of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been optimized to produce high yields and purity, making it a feasible compound for scientific research.
科学研究应用
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been used in various studies to investigate its effects on cell proliferation, apoptosis, and gene expression. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
属性
IUPAC Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPTUGUBJOLNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)
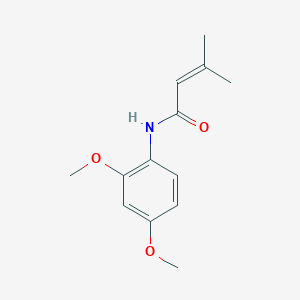
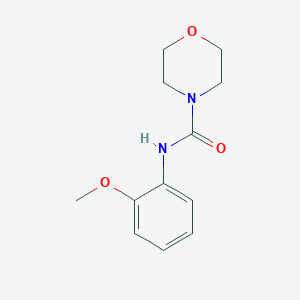
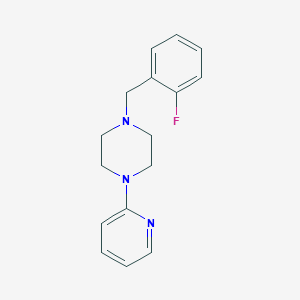
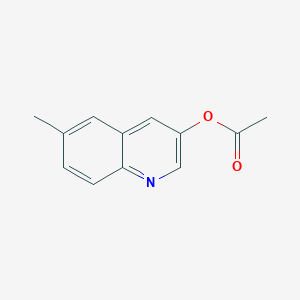


![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)
![8-(2,1,3-benzoxadiazol-4-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5680687.png)
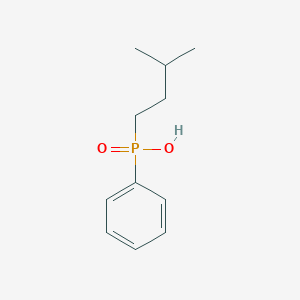
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)